molecular formula C17H18N2O4S B7028786 Ethyl 4-[4-(1,3-oxazol-5-yl)benzoyl]thiomorpholine-3-carboxylate

Ethyl 4-[4-(1,3-oxazol-5-yl)benzoyl]thiomorpholine-3-carboxylate

Cat. No.: B7028786
M. Wt: 346.4 g/mol
InChI Key: DWHMYGBJYGJEGV-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(1,3-oxazol-5-yl)benzoyl]thiomorpholine-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a benzoyl group, and a thiomorpholine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(1,3-oxazol-5-yl)benzoyl]thiomorpholine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzoylation: The oxazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

    Thiomorpholine Introduction: The thiomorpholine ring is introduced through nucleophilic substitution reactions, often using thiomorpholine and an appropriate leaving group.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(1,3-oxazol-5-yl)benzoyl]thiomorpholine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzoyl and oxazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[4-(1,3-oxazol-5-yl)benzoyl]thiomorpholine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(1,3-oxazol-5-yl)benzoyl]thiomorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring and benzoyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thiomorpholine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[4-(1,3-oxazol-5-yl)benzoyl]piperidine-3-carboxylate: Similar structure but with a piperidine ring instead of thiomorpholine.

    Ethyl 4-[4-(1,3-oxazol-5-yl)benzoyl]morpholine-3-carboxylate: Contains a morpholine ring instead of thiomorpholine.

    Ethyl 4-[4-(1,3-oxazol-5-yl)benzoyl]pyrrolidine-3-carboxylate: Features a pyrrolidine ring in place of thiomorpholine.

Uniqueness

Ethyl 4-[4-(1,3-oxazol-5-yl)benzoyl]thiomorpholine-3-carboxylate is unique due to the presence of the thiomorpholine ring, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[4-(1,3-oxazol-5-yl)benzoyl]thiomorpholine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-2-22-17(21)14-10-24-8-7-19(14)16(20)13-5-3-12(4-6-13)15-9-18-11-23-15/h3-6,9,11,14H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHMYGBJYGJEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCCN1C(=O)C2=CC=C(C=C2)C3=CN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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